p38 MAPK is a signaling pathway involved in various cellular processes, including inflammation, cell death, and stress responses. Studies have shown that p38 MAPK activity is elevated in the brains of individuals with AD and PD, suggesting its potential role in the progression of these diseases.
Aslan003 works by inhibiting p38 MAPK, thereby potentially reducing inflammation and protecting neurons from damage. This mechanism of action is being investigated as a therapeutic strategy for neurodegenerative diseases.
Aslan003 has demonstrated promising results in preclinical studies, including cell cultures and animal models of neurodegenerative diseases. These studies have shown that Aslan003 can:
ASLAN003, also known as Farudodstat, is a novel and potent small molecule inhibitor of dihydroorotate dehydrogenase, an enzyme crucial for the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its significant therapeutic potential in treating acute myeloid leukemia (AML). ASLAN003 operates by inhibiting the enzymatic activity of dihydroorotate dehydrogenase, leading to a depletion of pyrimidine nucleotides essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The compound exhibits a half maximal inhibitory concentration (IC50) of 35 nM and demonstrates high plasma protein binding (>99%) .
The primary chemical reaction involving ASLAN003 is its inhibition of dihydroorotate dehydrogenase. This enzyme catalyzes the fourth step in the pyrimidine biosynthesis pathway, converting dihydroorotate to orotate while reducing nicotinamide adenine dinucleotide (NAD+) to NADH. By blocking this reaction, ASLAN003 effectively starves cancer cells of the nucleotides required for proliferation, thereby inducing differentiation and apoptosis in AML cells .
ASLAN003 exhibits several biological activities that contribute to its potential as an anti-cancer agent:
The synthesis of ASLAN003 involves several key steps typical for small molecule drug development. While specific synthetic routes are proprietary, general methods include:
The compound was initially developed by Almirall, S.A., with global rights transferred to ASLAN Pharmaceuticals in 2012 .
ASLAN003 is primarily being investigated for its application in oncology, specifically for treating acute myeloid leukemia. Its ability to inhibit dihydroorotate dehydrogenase positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Ongoing clinical trials are evaluating its safety and efficacy in patients with AML .
Interaction studies focus on understanding how ASLAN003 interacts with other biological molecules:
ASLAN003 shares similarities with other dihydroorotate dehydrogenase inhibitors but stands out due to its unique potency and selectivity towards AML cells. Here are some comparable compounds:
Compound Name | Mechanism | IC50 (nM) | Unique Features |
---|---|---|---|
AG-636 | DHODH Inhibitor | 50-100 | Selective vulnerability in hematologic malignancies |
PTC299 | DHODH Inhibitor | 10-20 | Induces differentiation and apoptosis in leukemia cells |
Teriflunomide | DHODH Inhibitor | 30 | Approved for multiple sclerosis; broader application beyond oncology |
ASLAN003's unique profile includes its high specificity for AML cells and a strong safety profile, making it a compelling candidate for further clinical development .
Irritant